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molecular formula C12H17NO2 B8801220 N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 625437-32-3

N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine

Cat. No. B8801220
M. Wt: 207.27 g/mol
InChI Key: ORZRHMRDNOCKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07279578B2

Procedure details

prepared by reaction of cyclopropylamine with 3,4-dimethoxy-benzaldehyde LC-MS: rt=0.67 min, 208 (M+1, ES+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=1[O:15][CH3:16])[CH:10]=O>>[CH:1]1([NH:4][CH2:10][C:9]2[CH:12]=[CH:13][C:14]([O:15][CH3:16])=[C:7]([O:6][CH3:5])[CH:8]=2)[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rt=0.67 min, 208 (M+1, ES+)
Duration
0.67 min

Outcomes

Product
Name
Type
Smiles
C1(CC1)NCC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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